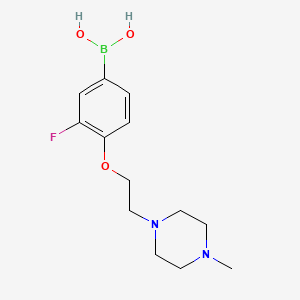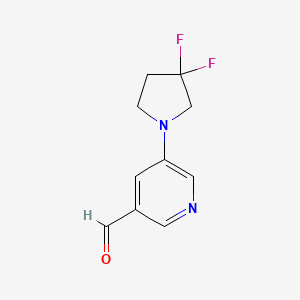
3-Fluoro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound can be achieved through Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of 3-Fluoro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenylboronic acid is C13H20BFN2O3. Its molecular weight is 282.12 .Chemical Reactions Analysis
This compound can be used as a reactant in coupling reactions . It has been used in the synthesis of biologically active molecules .Scientific Research Applications
Enzyme-Free Glucose Sensing
A study developed a new monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT-FPBA), for enzyme-free glucose sensing under physiological conditions. The synthesized monomer, through electropolymerization, demonstrated potential in glucose recognition, suggesting its utility in glucose sensors and diabetes management research (Wenjing Bao et al., 2021).
Antiproliferative Potential in Cancer Research
Another study focused on the antiproliferative potential of phenylboronic acid derivatives, including those similar to the compound , against various cancer cell lines. This research highlighted the structure-activity relationship and the mode of action of these compounds in inducing apoptosis and cell cycle arrest, particularly in ovarian cancer cells, thereby supporting their potential as anticancer agents (Mateusz Psurski et al., 2018).
Synthesis and Pharmacological Properties
Research on the synthesis of related compounds, such as fluoro-substituted quinolonecarboxylic acids, and their pharmacological properties, indicates the broader applicability of fluoro-containing phenylboronic acids in developing potent antibacterial agents. These studies contribute to the understanding of the synthetic pathways and the antimicrobial potential of such compounds (D. Chu et al., 1987; D. Chu et al., 1992).
Antimicrobial Activity Study
A novel series of fluoro- and piperazine-substituted phenylbenzothiazoles, structurally related to the compound of interest, was synthesized and evaluated for antimicrobial activity. Some of these compounds demonstrated significant growth inhibition against Gram-positive bacteria, highlighting the potential of fluoro-substituted phenylboronic acids in antimicrobial research (Thuraya Al-Harthy et al., 2018).
Safety and Hazards
properties
IUPAC Name |
[3-fluoro-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BFN2O3/c1-16-4-6-17(7-5-16)8-9-20-13-3-2-11(14(18)19)10-12(13)15/h2-3,10,18-19H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXALTFHYHIKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCN(CC2)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201153668 | |
| Record name | Boronic acid, B-[3-fluoro-4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201153668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenylboronic acid | |
CAS RN |
1704064-12-9 | |
| Record name | Boronic acid, B-[3-fluoro-4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-fluoro-4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201153668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B1408671.png)








